
ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate" is a complex organic molecule that likely contains a triazole moiety, an indole group, and an ethoxyphenyl group. These structural features suggest that the compound could have interesting chemical and biological properties, such as potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related triazole compounds has been described in the literature. For instance, a method for synthesizing 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione involves quantum chemical calculations and spectral techniques, indicating the use of density functional theory (DFT) to optimize the geometry and predict vibrational frequencies and NMR chemical shifts . Another synthesis approach for a triazole derivative, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, uses "click chemistry" with organic azides and terminal alkynes, suggesting that similar methodologies could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be non-planar, as seen in the compound C17H21N3O3, where the triazole and benzene rings are twisted with respect to each other . This non-planarity could be a feature in the molecular structure of "this compound" as well, potentially affecting its chemical reactivity and interactions.
Chemical Reactions Analysis
The reactivity of triazole compounds can be quite diverse. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to form various substituted compounds . This indicates that the triazole moiety in the compound of interest may also undergo reactions with different reagents, leading to a variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
Triazole derivatives can exhibit interesting physical properties, such as nonlinear optical properties that exceed those of urea . Additionally, the solubility and energetic behavior of these compounds in different solvent media can be examined using computational methods like DFT . The presence of different functional groups in "this compound" would influence its physical and chemical properties, including solubility, melting point, and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and related compounds have been explored for their antifungal properties. Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives, showcasing potential antifungal activity (Singh & Vedi, 2014).
Antioxidant Properties
Research by Šermukšnytė et al. (2022) demonstrates that certain triazole derivatives exhibit significant antioxidant abilities, surpassing even traditional antioxidants like butylated hydroxytoluene (Šermukšnytė et al., 2022).
Structural Analysis and Physical Properties
Boraei et al. (2021) conducted detailed structural analysis and Density Functional Theory (DFT) studies on triazolyl-indole compounds, providing insights into their molecular properties (Boraei et al., 2021).
Anticancer Potential
Šermukšnytė et al. (2022) also investigated the effect of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, identifying certain compounds as active against melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).
Application in Chemical Synthesis
Mobinikhaledi et al. (2010) explored the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, emphasizing the role of such compounds in chemical synthesis (Mobinikhaledi et al., 2010).
Acute Toxicity Studies
Salionov (2015) conducted research on the acute toxicity of derivatives of 1,2,4-triazole, including ethyl 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, providing valuable safety data (Salionov, 2015).
Crystal Structure Analysis
Karczmarzyk et al. (2012) reported on the crystal structure of a related compound, ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, contributing to the understanding of molecular interactions and stability (Karczmarzyk et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-28-16-11-9-15(10-12-16)26-21(18-13-23-19-8-6-5-7-17(18)19)24-25-22(26)30-14-20(27)29-4-2/h5-13,23H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEGJWPLEWFMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


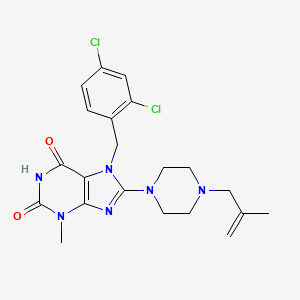


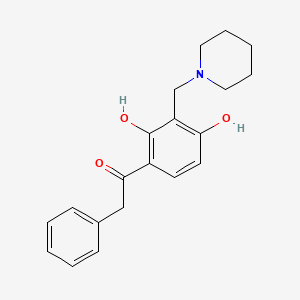
![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/no-structure.png)
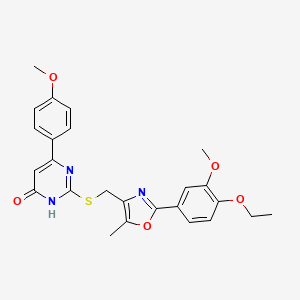
![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)
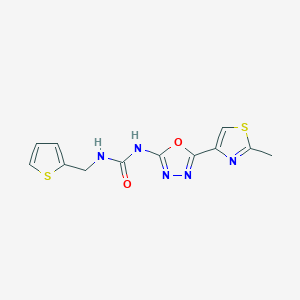
![1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3002363.png)
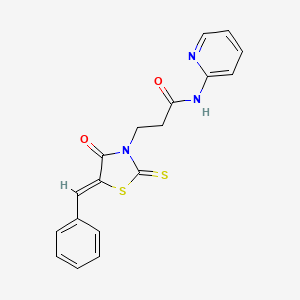

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)